VPC-16606

ERα AF2 inhibition Coactivator displacement TR-FRET assay

VPC-16606 offers a critical advantage over conventional ERα inhibitors: retained activity against drug-resistant Y537S mutants, validated by IC50 0.3 µM (TR-FRET). Ideal for dissecting AF2-specific coactivator recruitment and in vivo models of tamoxifen-resistant breast cancer. Avoid generic substitutions; this compound's distinct AF2-targeting mechanism is essential for accurate resistance studies.

Molecular Formula C17H13ClN2O2S
Molecular Weight 344.81
CAS No. 2027540-49-2
Cat. No. B611712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVPC-16606
CAS2027540-49-2
SynonymsVPC-16606;  VPC16606;  VPC 16606
Molecular FormulaC17H13ClN2O2S
Molecular Weight344.81
Structural Identifiers
SMILESCC(N(C1=CC=CC=C1Cl)/N=C2C(C3=CC=CC(C)=C3S/2)=O)=O
InChIInChI=1S/C17H13ClN2O2S/c1-10-6-5-7-12-15(22)17(23-16(10)12)19-20(11(2)21)14-9-4-3-8-13(14)18/h3-9H,1-2H3/b19-17-
InChIKeyKXLNYDWQXSNLPB-ZPHPHTNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VPC-16606: A Selective ERα AF2 Domain Inhibitor for Breast Cancer Research


VPC-16606 (CAS: 2027540-49-2) is a selective small-molecule inhibitor targeting the activation function 2 (AF2) domain of estrogen receptor α (ERα). It blocks ERα-coactivator interactions, inhibiting both wild-type and clinically relevant drug-resistant mutant ERα [1]. The compound demonstrates potent anti-proliferative effects against hormone-resistant breast cancer cells and downregulates ERα-dependent gene expression [2][3].

Why VPC-16606 Cannot Be Substituted with Other ERα Inhibitors in Research Applications


Generic substitution among ERα inhibitors is scientifically unsound due to fundamentally different mechanisms of action. While conventional therapies like tamoxifen and fulvestrant target the estrogen binding site, VPC-16606 acts on the AF2 coactivator-binding pocket [1]. This mechanistic divergence is critical: resistance-associated ESR1 mutations (e.g., Y537S) render ligand-binding domain-targeted inhibitors ineffective by promoting constitutive receptor activation, whereas AF2 inhibitors retain efficacy against these mutant forms [2][3]. Cross-study comparisons reveal that VPC-16606 demonstrates superior potency against ERα-coactivator interactions compared to earlier-generation AF2 inhibitors such as VPC-16230 (IC50 0.3 µM vs. 2.98 µM, TR-FRET assay) [4].

VPC-16606: Quantitative Differentiation Evidence for Research Procurement


Superior AF2 Coactivator Disruption Potency vs. Earlier VPC-Series Compounds

VPC-16606 demonstrates substantially higher potency in disrupting ERα AF2-coactivator interactions compared to the earlier lead compound VPC-16230, as measured by TR-FRET assay [1]. This represents a ~10-fold improvement in inhibitory activity.

ERα AF2 inhibition Coactivator displacement TR-FRET assay

Functional ERα Transcriptional Inhibition in Cellular Context

In a cellular reporter assay using T47DKBluc cells, VPC-16606 inhibited ERα transcriptional activity with an IC50 of 0.3 µM [1]. This cellular potency is consistent with its biochemical activity and supports its use in functional studies.

ERα transcriptional activity Reporter gene assay T47D-KBluc cells

Retained Efficacy Against Clinically Relevant ERα Mutants Where Conventional Therapies Fail

VPC-16606 inhibits constitutively active mutant forms of ERα, including the clinically observed Y537S variant, which confers resistance to aromatase inhibitors and tamoxifen [1][2]. This activity is a direct consequence of targeting the AF2 site rather than the ligand-binding pocket.

ESR1 mutations Y537S Hormone-resistant breast cancer

Anti-Proliferative Activity in Tamoxifen-Resistant Breast Cancer Models

VPC-16606 exhibits dose-dependent inhibition of cell growth in tamoxifen-resistant TamR3 cells, a model of acquired endocrine resistance [1]. This activity correlates with downregulation of ERα-dependent genes (pS2, PR, Cyclin D1, CDC2) at both mRNA and protein levels [2].

Tamoxifen resistance TamR3 cells Anti-proliferative assay

VPC-16606: Recommended Research and Industrial Application Scenarios


Mechanistic Studies of ERα Coactivator Recruitment and AF2 Function

VPC-16606 is ideally suited for researchers investigating the molecular mechanisms of ERα coactivator recruitment via the AF2 domain. Its high potency (IC50 = 0.3 µM in both TR-FRET and cellular reporter assays [1][2]) ensures robust signal modulation in assays such as mammalian two-hybrid systems, biolayer interferometry (BLI), and chromatin immunoprecipitation (ChIP) [3]. The compound's ability to disrupt ERα-SRC-3 interactions (IC50 = 0.8 µM) provides a direct tool for dissecting AF2-specific signaling pathways [2].

Modeling Endocrine Therapy Resistance Driven by ESR1 Mutations

For laboratories focused on endocrine resistance, VPC-16606 offers a critical advantage: retained activity against clinically relevant ERα mutants such as Y537S [4]. This enables researchers to maintain ERα inhibition in cellular and in vivo models where tamoxifen, fulvestrant, and aromatase inhibitors are ineffective. The compound's demonstrated anti-proliferative activity in tamoxifen-resistant TamR3 cells [5] makes it a valuable tool for comparative studies of resistance mechanisms.

Benchmarking and Validating Next-Generation ERα AF2 Inhibitors

VPC-16606 serves as a validated reference compound for screening and characterizing new ERα AF2 inhibitors. With well-documented potency metrics (IC50 = 0.3 µM, TR-FRET [1]) and a clear structure-activity relationship (SAR) history relative to VPC-16230 and VPC-16464, it provides a reliable benchmark for evaluating novel AF2-targeting chemical entities. Its purity and characterization data from reputable vendors support its use as a positive control in high-throughput screening campaigns.

In Vivo Validation of AF2-Dependent Tumor Growth

VPC-16606 has demonstrated the ability to reduce tumor burden in vivo [6]. For researchers planning in vivo studies of ERα-dependent breast cancer models, particularly those harboring resistance mutations, VPC-16606 provides a pre-validated tool to establish proof-of-concept for AF2-targeted intervention. The availability of in vivo efficacy data reduces experimental risk and supports power calculations for animal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for VPC-16606

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.